tert-Butyl (4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butyl)carbamate
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Overview
Description
tert-Butyl (4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butyl)carbamate is a complex organic compound that features a tert-butyl carbamate group and a dioxaborolane moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
The synthesis of tert-Butyl (4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butyl)carbamate typically involves multiple steps. One common synthetic route starts with the preparation of the dioxaborolane intermediate, which is then coupled with a phenoxybutyl carbamate derivative under specific reaction conditions. The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere .
Chemical Reactions Analysis
tert-Butyl (4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate and phenoxy groups, using reagents like sodium hydride or potassium tert-butoxide
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boronic esters and other boron-containing compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its stability and reactivity.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceuticals.
Industry: The compound is used in the development of advanced materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of tert-Butyl (4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butyl)carbamate involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The carbamate group provides stability and can undergo hydrolysis under acidic or basic conditions .
Comparison with Similar Compounds
Similar compounds include:
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate
- tert-Butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
These compounds share the dioxaborolane moiety but differ in their functional groups and overall structure, which can affect their reactivity and applications .
Properties
IUPAC Name |
tert-butyl N-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34BNO5/c1-19(2,3)26-18(24)23-14-8-9-15-25-17-12-10-16(11-13-17)22-27-20(4,5)21(6,7)28-22/h10-13H,8-9,14-15H2,1-7H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBZCOZLEYUZQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCCCNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34BNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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